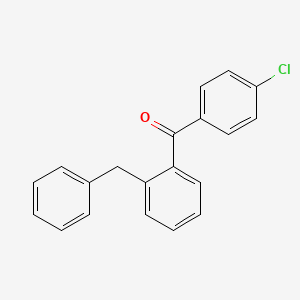

(2-Benzylphenyl)(4-chlorophenyl)methanone

Beschreibung

(2-Benzylphenyl)(4-chlorophenyl)methanone is a benzophenone derivative featuring a benzyl group at the 2-position of one phenyl ring and a chloro substituent at the 4-position of the other. Benzophenones are widely studied for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties, which are heavily influenced by substituent patterns . This compound serves as a precursor in synthesizing heterocyclic derivatives, such as phthalazines and pyrazinoisoquinolines, highlighting its versatility in medicinal chemistry .

Eigenschaften

CAS-Nummer |

18793-94-7 |

|---|---|

Molekularformel |

C20H15ClO |

Molekulargewicht |

306.8 g/mol |

IUPAC-Name |

(2-benzylphenyl)-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C20H15ClO/c21-18-12-10-16(11-13-18)20(22)19-9-5-4-8-17(19)14-15-6-2-1-3-7-15/h1-13H,14H2 |

InChI-Schlüssel |

DHTSAMAXYUBFMH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylphenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzyl chloride with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

Solvent: Dichloromethane or toluene

Temperature: Room temperature to reflux

Catalyst: Aluminum chloride

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzyl group to form the desired product.

Industrial Production Methods

On an industrial scale, the production of (2-Benzylphenyl)(4-chlorophenyl)methanone can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Benzylphenyl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acids.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Benzoic acids

Reduction: Alcohols

Substitution: Various substituted benzophenones

Wissenschaftliche Forschungsanwendungen

(2-Benzylphenyl)(4-chlorophenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of (2-Benzylphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of (2-Benzylphenyl)(4-chlorophenyl)methanone with analogous benzophenone derivatives:

Structural and Conformational Analysis

- Dihedral Angles: The dihedral angle between the two phenyl rings in (2-Benzylphenyl)(4-chlorophenyl)methanone is expected to differ from compounds like the adduct in , where piperidine rings create angles of 51.6° and 89.5°, influencing binding site accessibility .

- Hydrogen Bonding: Unlike (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, which forms intermolecular O–H⋯O bonds , the target compound relies on weaker van der Waals interactions or halogen bonding (C–Cl⋯O/N), affecting crystallization and solubility.

Crystallographic and Hirshfeld Surface Analysis

- Packing Efficiency: Symmetric derivatives like Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) exhibit tighter molecular packing due to multiple Cl substituents, whereas the benzyl group in the target compound introduces steric hindrance, reducing crystal density .

- Hirshfeld Analysis : Compounds with sulfonyl or methoxy groups (e.g., ) show distinct surface interactions (e.g., S⋯O contacts) compared to the Cl-dominated contacts in the target compound .

Biologische Aktivität

(2-Benzylphenyl)(4-chlorophenyl)methanone, commonly referred to as a benzophenone derivative, has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound (2-Benzylphenyl)(4-chlorophenyl)methanone has the following molecular structure:

- Chemical Formula : CHClO

- CAS Number : 5162-03-8

The presence of the benzophenone moiety is significant for its biological activity, particularly in modulating various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that benzophenone derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of (2-Benzylphenyl)(4-chlorophenyl)methanone

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungistatic |

The results suggest that (2-Benzylphenyl)(4-chlorophenyl)methanone exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression.

Case Study: In Vitro Analysis on Cancer Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that:

- Concentration : 50 µM of (2-Benzylphenyl)(4-chlorophenyl)methanone

- Observation : Induction of apoptosis was confirmed via flow cytometry, showing an increase in early apoptotic cells by 28% after 24 hours of treatment.

- Mechanism : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

This study highlights the potential of (2-Benzylphenyl)(4-chlorophenyl)methanone as a candidate for further development in cancer therapeutics.

Mechanistic Insights

The biological activity of (2-Benzylphenyl)(4-chlorophenyl)methanone can be attributed to its ability to interact with various molecular targets. In particular:

- PPAR Modulation : Research indicates that this compound may modulate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation.

- Oxidative Stress Induction : The compound's structure allows it to generate reactive oxygen species (ROS), leading to increased oxidative stress within cells, which is a known pathway for inducing apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.